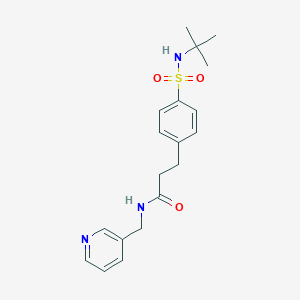
N-allyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of N-allyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline varies depending on its application. In cancer treatment, it has been shown to induce apoptosis and inhibit cell proliferation. In microbial and viral infections, it has been shown to disrupt the cell membrane and inhibit the replication of the pathogen.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to alter the expression of genes involved in cell cycle regulation and DNA repair. In microbial and viral infections, it has been shown to inhibit the synthesis of nucleic acids and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using N-allyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost, limited availability, and potential for off-target effects.
Future Directions
The future directions for the study of N-allyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline include the investigation of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to elucidate its mechanism of action and optimize its synthesis method to improve its efficiency and reduce its cost.
Synthesis Methods
The synthesis of N-allyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline involves a series of chemical reactions, including the reaction of 2-nitroaniline with allyl bromide, followed by the reaction with 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-amine. The reaction is carried out under specific conditions, including the use of appropriate solvents and catalysts, to yield the desired product.
Scientific Research Applications
N-allyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields of science. In medicine, it has been investigated for its anticancer, antimicrobial, and antiviral properties. In agriculture, it has been studied for its potential use as a herbicide, fungicide, and insecticide.
properties
IUPAC Name |
2-nitro-N-prop-2-enyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-2-8-17-12-7-6-11(10-14(12)21(22)23)16-19-15(20-24-16)13-5-3-4-9-18-13/h2-7,9-10,17H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPQUIXFQLSTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)

![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)







